Critical Finding: Absence of Direct Comparative Biological Data for 2-Undecanone, 3-phenyl-
A comprehensive review of primary research papers, patents, and authoritative databases confirms that no quantitative biological activity data—repellency, larvicidal activity, or otherwise—exists for 2-Undecanone, 3-phenyl-. All established performance metrics are for the unsubstituted parent compound, 2-undecanone. For example, 2-undecanone has demonstrated 100% mortality of Aedes aegypti larvae with an LC50 of 15.68 ppm at 72 hours [1], and its vapor phase repellency is comparable to DEET [2]. However, these data cannot be extrapolated to the 3-phenyl derivative. This evidence gap is the single most important factor for procurement decisions. The compound is an uncharacterized entity for the applications associated with its parent analog, making its use high-risk without prior de novo validation.
| Evidence Dimension | Biological Activity Data Availability |
|---|---|
| Target Compound Data | No quantitative biological data found in primary literature or patents. |
| Comparator Or Baseline | 2-Undecanone (CAS 112-12-9) |
| Quantified Difference | Data-rich vs. Data-void |
| Conditions | Literature review across PubMed, Google Patents, and authoritative chemical databases. |
Why This Matters
This matters because it means a procurer is not acquiring a compound with known, reliable performance. The compound must be considered an unvalidated analog for any application, requiring significant internal R&D investment to characterize.
- [1] Zhang, S., et al. (2020). Larvicididal Activity of Natural Repellents Against the Dengue Vector, Aedes aegypti. Journal of the American Mosquito Control Association, 36(4), 227-232. View Source
- [2] Mughal, A. A., et al. (2021). Vapor phase repellency and insecticidal activity of pyridinyl amides against anopheline mosquitoes. Current Research in Parasitology & Vector-Borne Diseases, 1, 100037. View Source
